Cas no 799247-52-2 (Pyribencarb)

Pyribencarb structure
Pyribencarb structure
Nombre del producto:Pyribencarb
Número CAS:799247-52-2
MF:C18H20ClN3O3
Megavatios:361.822703361511
MDL:MFCD22200855
CID:1799088
PubChem ID:329755608

Pyribencarb Propiedades químicas y físicas

Nombre e identificación

    • methyl N-[[2-chloro-5-[(Z)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate
    • carbamic <wbr>
    • pyribencarb
    • methyl [(2-chloro-5-{(1E)-N-[(6-methylpyridin-2-yl)methoxy]ethanimidoyl}phenyl)methyl]carbamate
    • methyl N-[[2-chloro-5-[(1E)-1-[[(6-methyl-2-pyridinyl)methoxy]imino]ethyl]phenyl]methyl]carbamate
    • Methyl {2-chloro-5-[(1E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzyl}carbamate
    • 49UMA0976P
    • methyl (2-chloro-5-{(1E)-N-[(6-methylpyridin-2-yl)methoxy]ethanimidoyl}benzyl)carbamate
    • C18H20ClN3O3
    • methyl N-[[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate
    • Pyribencarb [ISO]
    • (E)-pyribencarb
    • Methyl 2-chloro-5-(1-(((6-methylpyridin-2-yl)methoxy)imino)
    • Carbamic acid, [[2-chloro-5-[(1E)-1-[[(6-methyl-2-pyridinyl)methoxy]imino]ethyl]phenyl]methyl]-, methyl ester (9CI)
    • KIF 7767
    • KUF 1204
    • Mepyricarb
    • 799247-52-2
    • Methyl 2-chloro-5-(1-(((6-methylpyridin-2-yl)methoxy)imino)ethyl)benzylcarbamate
    • DTXCID7031957
    • UNII-49UMA0976P
    • C22042
    • methyl (2-chloro-5-((1E)-N-((6-methylpyridin-2-yl)methoxy)ethanimidoyl)benzyl)carbamate
    • DA-67037
    • CARBAMIC ACID, N-((2-CHLORO-5-((1E)-1-(((6-METHYL-2-PYRIDINYL)METHOXY)IMINO)ETHYL)PHENYL)METHYL)-, METHYL ESTER
    • Carbamic acid, N-[[2-chloro-5-[(1Z)-1-[[(6-methyl-2-pyridinyl)methoxy]imino]ethyl]phenyl]methyl]-, methyl ester; Carbamic acid, [[2-chloro-5-[(1Z)-1-[[(6-methyl-2-pyridinyl)methoxy]imino]ethyl]phenyl]methyl]-, methyl ester (9CI)
    • 1ST10424
    • DTXSID1058189
    • CHEMBL2271594
    • 325156-49-8
    • KUF-1204
    • Methyl [[2-chloro-5-[(1E)-1-[[(6-methyl-2-pyridinyl)methoxy]imino]ethyl]phenyl]methyl]carbamate
    • CHEBI:83261
    • SCHEMBL18875
    • TS-08862
    • AKOS027295004
    • J-521702
    • CARBAMIC ACID, ((2-CHLORO-5-((1E)-1-(((6-METHYL-2-PYRIDINYL)METHOXY)IMINO)ETHYL)PHENYL)METHYL)-, METHYL ESTER
    • methyl N-((2-chloro-5-((1E)-1-(((6-methyl-2-pyridinyl)methoxy)imino)ethyl)phenyl)methyl)carbamate
    • (Z)-pyribencarb
    • CHEBI:142982
    • Pyribencarb, PESTANAL(R), analytical standard
    • Pyribencarb
    • MDL: MFCD22200855
    • Renchi: 1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23)/b22-13+
    • Clave inchi: CRFYLQMIDWBKRT-LPYMAVHISA-N
    • Sonrisas: ClC1=CC=C(/C(/C)=N/OCC2C=CC=C(C)N=2)C=C1CNC(=O)OC

Atributos calculados

  • Calidad precisa: 361.11900
  • Masa isotópica única: 361.1193192 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 7
  • Complejidad: 461
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 72.8
  • Peso molecular: 361.8

Propiedades experimentales

  • Denso: 1.221
  • índice de refracción: 1.57
  • PSA: 76.30000
  • Logp: 4.04460

Pyribencarb Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3

Pyribencarb PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-0031975-100mg
Pyribencarb
799247-52-2 98.25%
100mg
$900.0 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P120472-25mg
Pyribencarb
799247-52-2
25mg
¥4119.90 2023-09-01
TRC
P997108-2.5mg
Pyribencarb
799247-52-2
2.5mg
$ 207.00 2023-04-16
MedChemExpress
HY-W020043-10mM*1mLinDMSO
Pyribencarb
799247-52-2 98.25%
10mM*1mLinDMSO
¥1320 2022-05-18
MedChemExpress
HY-W020043-5mg
Pyribencarb
799247-52-2 98.25%
5mg
¥1200 2024-04-17
1PlusChem
1P00G7BN-10mg
Methyl [[2-chloro-5-[(1E)-1-[[(6-Methyl-2-pyridinyl)Methoxy]iMino]ethyl]phenyl]Methyl]carbaMate
799247-52-2 98%
10mg
$258.00 2025-02-27
MedChemExpress
HY-W020043-10mM*1 mL in DMSO
Pyribencarb
799247-52-2 98.25%
10mM*1 mL in DMSO
¥1320 2024-04-17
A2B Chem LLC
AH55187-500mg
Methyl 2-chloro-5-(1-(((6-methylpyridin-2-yl)methoxy)imino)ethyl)benzylcarbamate
799247-52-2 95%
500mg
$1175.00 2024-04-19
Ambeed
A660581-100mg
Methyl 2-chloro-5-(1-(((6-methylpyridin-2-yl)methoxy)imino)ethyl)benzylcarbamate
799247-52-2 99%
100mg
$348.0 2025-03-05
A2B Chem LLC
AH55187-50mg
Methyl 2-chloro-5-(1-(((6-methylpyridin-2-yl)methoxy)imino)ethyl)benzylcarbamate
799247-52-2 95%
50mg
$408.00 2024-04-19

Pyribencarb Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Referencia
Synthesis of pyribencarb and its bioactivity
Chai, Baoshan; et al, Nongyao, 2011, 50(7), 489-491

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  5 h, rt → reflux
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; overnight, rt
2.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Referencia
Synthesis of pyribencarb and its bioactivity
Chai, Baoshan; et al, Nongyao, 2011, 50(7), 489-491

Métodos de producción 3

Condiciones de reacción
1.1 30 min; 3 h, rt
1.2 Reagents: Water ;  30 min, rt
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt
2.2 rt; 1 h, rt; 15 h, reflux; reflux → rt
2.3 Reagents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, rt → reflux
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
4.2 1 h, rt; 5 h, rt
5.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  5 h, rt → reflux
6.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; overnight, rt
6.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Referencia
Synthesis of pyribencarb and its bioactivity
Chai, Baoshan; et al, Nongyao, 2011, 50(7), 489-491

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt
1.2 rt; 1 h, rt; 15 h, reflux; reflux → rt
1.3 Reagents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, rt → reflux
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
3.2 1 h, rt; 5 h, rt
4.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  5 h, rt → reflux
5.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; overnight, rt
5.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Referencia
Synthesis of pyribencarb and its bioactivity
Chai, Baoshan; et al, Nongyao, 2011, 50(7), 489-491

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
1.2 1 h, rt; 5 h, rt
2.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  5 h, rt → reflux
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; overnight, rt
3.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Referencia
Synthesis of pyribencarb and its bioactivity
Chai, Baoshan; et al, Nongyao, 2011, 50(7), 489-491

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
2.2 1 h, rt; 5 h, rt
3.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  5 h, rt → reflux
4.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; overnight, rt
4.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Referencia
Synthesis of pyribencarb and its bioactivity
Chai, Baoshan; et al, Nongyao, 2011, 50(7), 489-491

Pyribencarb Raw materials

Pyribencarb Preparation Products

Artículos recomendados

Proveedores recomendados
atkchemica
(CAS:799247-52-2)Pyribencarb
CL6192
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:799247-52-2)Pyribencarb
A855134
Pureza:99%/99%/99%/99%
Cantidad:50mg/100mg/250mg/1g
Precio ($):167.0/284.0/510.0/1376.0